molecular formula C8H8N4 B1336372 3-(4H-1,2,4-triazol-4-yl)aniline CAS No. 252928-92-0

3-(4H-1,2,4-triazol-4-yl)aniline

Cat. No.: B1336372
CAS No.: 252928-92-0
M. Wt: 160.18 g/mol
InChI Key: WPGPBPCIYBWYMQ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(4H-1,2,4-triazol-4-yl)aniline exhibits a distinctive arrangement where the triazole ring is directly bonded to the meta position of the aniline ring through a carbon-nitrogen bond. The compound's structural formula reveals that the triazole ring adopts the 4H-tautomeric form, where the hydrogen atom is positioned on the nitrogen atom at the 4-position of the triazole ring. Crystallographic studies of related triazole-aniline compounds have provided insights into the spatial arrangement and intermolecular interactions characteristic of this structural class. The triazole ring typically exhibits planarity, with the five-membered ring maintaining coplanarity to facilitate optimal orbital overlap and electronic delocalization.

Analysis of similar triazole-aniline derivatives has revealed that the triazole ring often adopts a non-coplanar orientation relative to the phenyl ring due to steric considerations and intramolecular hydrogen bonding effects. Specifically, torsion angles between the triazole and phenyl rings typically range from 15 to 30 degrees, influenced by the balance between conjugative effects and steric repulsion. The amino group in the aniline moiety frequently exhibits a pyramidal configuration rather than a completely planar arrangement, with bond angles around the nitrogen center summing to approximately 328 degrees, indicating significant sp³ character.

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangements of triazole-aniline compounds. The nitrogen atoms in the triazole ring serve as hydrogen bond acceptors, while the amino group functions as a hydrogen bond donor, creating extended hydrogen-bonded networks in the solid state. These interactions typically result in chain-like arrangements in crystallographic directions, with hydrogen bond distances ranging from 2.01 to 2.02 Ångstroms and hydrogen bond angles approaching 172 degrees for optimal linear arrangements.

Properties

IUPAC Name

3-(1,2,4-triazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGPBPCIYBWYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424626
Record name 3-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252928-92-0, 2138341-25-8
Record name 3-(4H-1,2,4-triazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 252928-92-0
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Record name 3-(4H-1,2,4-triazol-4-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

One-Pot Synthesis via Acylation and Heterocyclization

A robust method involves the acylation of substituted hydrazinoanilines followed by cyclization to form the triazole ring. This method was exemplified in the synthesis of related 2-(3-substituted-1H-1,2,4-triazol-5-yl)anilines, which can be adapted for 3-(4H-1,2,4-triazol-4-yl)aniline derivatives.

Procedure Highlights:

  • Sodium acetate is added to a suspension of substituted hydrazinoaniline in glacial acetic acid at 0–5 °C.
  • Acyl chlorides (commercial or freshly prepared in situ) are added dropwise.
  • The mixture is refluxed for 1.5–3 hours with continuous removal of water via a Dean–Stark trap.
  • After solvent removal, the residue is treated with a methanol-water mixture acidified with hydrochloric acid and refluxed for 1 hour.
  • The product precipitates upon cooling and is isolated by filtration and crystallization.

Key Data:

Step Reagents/Conditions Outcome
Acylation Hydrazinoaniline + Acyl chloride, NaOAc, AcOH, 0–5 °C to reflux Formation of hydrazide intermediate
Cyclization Methanol-water-HCl reflux Formation of triazole ring with high yield (~98%)

This method yields the target compound with high purity and yield, as demonstrated by the synthesis of 4-chloro-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline with 98.7% yield and well-characterized by NMR and LC-MS.

Stepwise Synthesis via Formamidine and Hydrazine Cyclization

Another approach involves the initial formation of a formamidine intermediate from an aromatic diamine, followed by cyclization with hydrazine to form the triazole ring.

Procedure Highlights:

  • p-Phenylenediamine is refluxed with dimethylformamide dimethylacetal (DMFDMA) to form a formamidine intermediate.
  • The intermediate is then refluxed with hydrazine monohydrate in the presence of a catalytic amount of pyridine.
  • The resulting hydrazide is refluxed with triethyl orthoformate (TEOF) to induce cyclization and form the 1,2,4-triazole ring.
  • The product is isolated by filtration and crystallization.

Reaction Scheme Summary:

Step Reagents/Conditions Product
Formamidine formation p-Phenylenediamine + DMFDMA, reflux 3 h Formamidine intermediate
Hydrazine treatment Hydrazine monohydrate + pyridine, reflux 6 h Hydrazide intermediate
Cyclization Excess TEOF, reflux 6 h 1,2,4-Triazole derivative

This method is well-documented for synthesizing 1,2,4-triazole derivatives and can be adapted for this compound synthesis.

Catalytic Arylation and Alternative Routes

Recent advances include copper-catalyzed arylation of 4-substituted triazoles derived from primary amines or anilines, providing a mild and efficient route to 1,2,4-triazole derivatives.

Key Features:

  • Conversion of primary amines to 4-substituted triazoles.
  • Copper-catalyzed arylation with diaryliodonium salts under mild conditions.
  • High functional group tolerance and air stability.

This method offers an alternative to classical multistep syntheses and can be tailored for the preparation of this compound derivatives.

Summary of Research Findings

  • The one-pot acylation and cyclization method provides a high-yield, efficient route to this compound derivatives with yields up to 98% and straightforward purification.
  • The formamidine-hydrazine-orthoformate route is a classical, reliable method for constructing the triazole ring on aromatic amines, adaptable to various substitutions.
  • Copper-catalyzed arylation offers a modern, mild alternative for functionalizing triazole rings, expanding the scope of accessible derivatives.
  • Preparation of stock solutions for biological assays requires careful solvent selection and stepwise mixing to maintain compound solubility and stability.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-triazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-(4H-1,2,4-triazol-4-yl)aniline exhibits promising cytotoxic activity against several human cancer cell lines. For instance, compounds derived from this structure have been synthesized and evaluated for their efficacy against HeLa cells, showing cytotoxic effects with IC50 values lower than 12 μM. The triazole moiety is crucial in enhancing the biological activity of these compounds, making them potential candidates for further development as anticancer agents.

Antimicrobial Properties
The compound has demonstrated significant antimicrobial and antifungal properties. Studies have reported that derivatives of 1,2,4-triazole, including those based on this compound, exhibit activity against various pathogens. For example, certain derivatives have shown enhanced antifungal activity compared to commercial agents like azoxystrobin . The structure allows for interaction with biological targets that are essential for microbial survival.

Chemical Synthesis

Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of more complex molecules. It is utilized in the preparation of N-(pyrimidinylaminophenyl) sulfonamides as ZAP-70 inhibitors. The ability to modify the aniline and triazole components allows chemists to tailor compounds for specific biological activities.

Agricultural Applications

Fungicides and Herbicides
The compound's antifungal properties make it a candidate for use in agricultural applications as a fungicide. Research has indicated that triazole derivatives can effectively inhibit fungal growth in crops, thus protecting them from diseases that can diminish yield . This application is particularly relevant in the context of increasing agricultural demands and the need for sustainable pest management strategies.

Material Science

Polymer Chemistry
In material science, this compound can be integrated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength. Its incorporation into polymer matrices can lead to materials with improved performance characteristics suitable for various industrial applications .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAnticancer and antimicrobial agentCytotoxic activity against HeLa cells; effective against pathogens
Chemical SynthesisBuilding block for complex organic moleculesUsed in synthesizing ZAP-70 inhibitors
Agricultural ApplicationsPotential fungicide and herbicideEffective against crop pathogens
Material ScienceEnhances properties of polymersImproves thermal stability and mechanical strength

Case Studies

  • Anticancer Research : A study evaluated various derivatives of triazole-based compounds for their anticancer properties. The results showed that compounds containing the this compound scaffold exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as therapeutic agents in oncology.
  • Antifungal Efficacy : In agricultural research, triazole derivatives were tested against common fungal strains affecting crops. The results indicated that certain modifications to the triazole structure enhanced antifungal activity significantly compared to existing commercial fungicides .
  • Material Development : A project focused on integrating triazole derivatives into polymer formulations aimed at improving durability and resistance to environmental degradation. The findings suggested that these materials exhibited superior performance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-triazol-4-yl)aniline involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to the inhibition of specific biological pathways. For example, in cancer cells, the compound may inhibit the activity of aromatase, an enzyme involved in estrogen synthesis, thereby reducing the proliferation of estrogen-dependent cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-(4H-1,2,4-triazol-4-yl)aniline with structurally related aniline-triazole derivatives and heterocyclic analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Synthesis Notes
This compound Triazole at meta position C₈H₈N₄ 160.18 Light-sensitive; no boiling point data available . Potential intermediate in pharmaceuticals; synthesis methods inferred from analogs .
4-(1,2,4-Triazol-1-yl)aniline Triazole at para position (1-yl isomer) C₈H₈N₄ 160.18 Crystallographically characterized; hydrogen-bonding capacity differs . Used in coordination chemistry; synthesized via cyclization .
3-[3-(Methylsulfanyl)-4H-1,2,4-triazol-4-yl]aniline Methylsulfanyl group on triazole ring C₉H₁₀N₄S 218.27 Higher lipophilicity due to sulfur; IR and NMR data confirmed . Discontinued product; potential antimicrobial applications inferred from sulfur substitution .
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline Triazole linked via methyl group at para C₉H₁₀N₄ 174.21 Flexible linker enhances solubility; confirmed by NMR and MS . Intermediate for rizatriptan (migraine drug); synthesized via benzylation .
3-(5-Phenyl-4H-1,2,4-triazol-3-yl)aniline Phenyl-substituted triazole at meta C₁₄H₁₂N₄ 236.27 Extended conjugation; structural data via X-ray crystallography . Explored in materials science for π-stacking interactions .
2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline Fluorine at ortho position C₈H₇FN₄ 178.17 Enhanced electronegativity; LC-MS confirmed (m/z: 302.9) . Fluorine substitution may improve bioavailability in drug design .

Key Observations

Positional Isomerism :

  • Meta vs. Para Substitution : The meta-substituted triazole in the target compound may exhibit distinct electronic effects compared to para-substituted analogs (e.g., 4-(1,2,4-Triazol-1-yl)aniline ). Para isomers often show stronger hydrogen-bonding interactions due to symmetry, influencing crystallinity .
  • 1-yl vs. 4-yl Triazole : The nitrogen arrangement in the triazole ring (1-yl vs. 4-yl) alters electron density, affecting reactivity in metal coordination or coupling reactions .

Fluorine Substitution: The electron-withdrawing fluorine in 2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline improves metabolic stability, a critical feature in drug candidates .

Synthetic Accessibility: Methyl-Linked Derivatives: Compounds like 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline are synthesized using benzylation or Mannich reactions, offering flexibility for further functionalization .

Pharmaceutical Intermediates: The methyl-linked derivative 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline is a key intermediate in rizatriptan synthesis .

Biological Activity

3-(4H-1,2,4-triazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a triazole ring connected to an aniline moiety. This configuration is significant for its biological interactions and efficacy in various applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has been shown to inhibit tubulin polymerization, a critical process in cancer cell division. The compound's IC50 values against various cancer cell lines are as follows:

Cell Line IC50 (µM)
HeLa0.45
A5490.75
HT-290.53

These values indicate that this compound is significantly more effective than many existing chemotherapeutics, showcasing its potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of tubulin polymerization. This inhibition disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. Studies have confirmed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspase-9 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Triazole derivatives are known for their effectiveness against various bacterial and fungal strains. Research indicates that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Study 1: Antiproliferative Effects

A study conducted on a series of triazole derivatives including this compound evaluated their antiproliferative effects on multiple cancer cell lines. The results indicated that this compound was among the most potent inhibitors of cancer cell proliferation compared to other tested derivatives .

Study 2: In Vivo Efficacy

In vivo experiments using zebrafish models demonstrated that this compound significantly reduced tumor growth rates. The study highlighted the compound's ability to penetrate biological membranes effectively and exert its therapeutic effects in living organisms .

Q & A

Q. What are the common synthetic routes for 3-(4H-1,2,4-triazol-4-yl)aniline?

Synthesis typically involves cyclocondensation reactions. For example:

  • Step 1: Reacting a substituted aniline with a triazole precursor (e.g., thiosemicarbazide) in a polar solvent like ethanol or acetonitrile under reflux (80–100°C, 6–12 hours).
  • Step 2: Acid-catalyzed cyclization using glacial acetic acid or HCl to form the triazole ring .
  • Optimization: Yields improve with stoichiometric control of reactants (1:1 molar ratio) and inert atmospheres (N₂ or Ar) to prevent oxidation of intermediates .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C-N: 1.32–1.38 Å) and dihedral angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) and triazole carbons (δ 145–160 ppm).
  • IR : N-H stretching (3300–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
    • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 201.0874 for C₉H₉N₄) .

Q. What analytical techniques confirm the compound’s purity and identity?

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%).
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (±0.3% tolerance) .
  • Melting point : Sharp range (e.g., 180–182°C) indicates homogeneity .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data for triazole-aniline derivatives?

Discrepancies (e.g., unexpected NMR splitting or IR peaks) are addressed via:

  • Multi-technique validation : Cross-checking XRD, NMR, and HRMS to confirm tautomeric forms or polymorphism .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict spectroscopic profiles and identify stable conformers .
  • Case study : A 2025 study found that solvent polarity shifts the equilibrium between triazole tautomers, explaining variable NMR signals .

Q. What strategies optimize the yield and purity of this compound?

ParameterOptimal ConditionEffect on Yield/Purity
SolventEthanolHigher yield (78%) vs. acetonitrile (65%) due to better intermediate solubility
CatalystAcetic acidReduces side products (e.g., Schiff bases) vs. H₂SO₄
Temperature90°CBalances reaction rate and decomposition
Advanced methods include microwave-assisted synthesis (20-minute reactions, 85% yield) and column chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. How does computational modeling elucidate the bioactivity of this compound?

  • Molecular docking : Predicts binding to fungal CYP51 (binding energy: −8.2 kcal/mol) or bacterial DNA gyrase .
  • MD simulations : Reveal stable interactions (RMSD < 2.0 Å) over 100 ns, supporting antifungal potential .
  • ADMET prediction : Low hepatotoxicity (Prob. = 0.12) and high Caco-2 permeability (logP = 1.9) .

Q. How can crystallography data refine structural ambiguities?

  • SHELXL refinement : Resolves disorder in triazole rings (occupancy factors: 0.7/0.3) and hydrogen-bonding networks (e.g., N-H···N interactions, 2.8–3.0 Å) .
  • ORTEP diagrams : Visualize thermal ellipsoids to assess atomic displacement parameters (ADPs) and validate anisotropic refinement .

Q. How do substituent variations affect reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., -Cl at C5): Enhance antifungal activity (MIC = 2 µg/mL vs. Candida albicans) but reduce solubility .
  • Methylthio groups : Improve metabolic stability (t₁/₂ = 4.2 h in liver microsomes) via steric shielding .
  • Table :
SubstituentLogPMIC (µg/mL)Solubility (mg/mL)
-H1.581.2
-Cl2.120.3
-SCH₃2.440.8
Data from .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 2
3-(4H-1,2,4-triazol-4-yl)aniline

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